Product packaging for 7-Bromo-N4,8-dimethylquinoline-3,4-diamine(Cat. No.:)

7-Bromo-N4,8-dimethylquinoline-3,4-diamine

Cat. No.: B13183741
M. Wt: 266.14 g/mol
InChI Key: BVKFHWJFQRPXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-N4,8-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol . Its structure is based on a quinoline core, which is a privileged scaffold in medicinal chemistry and chemical research. The compound features both bromine and dimethylamine functional groups at the 7 and 4,8 positions, respectively. The bromine atom serves as a versatile handle for further synthetic modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of more complex molecules for structure-activity relationship (SAR) studies . The specific placement of these functional groups makes it a valuable building block, or synthetic intermediate, for the development of novel compounds with potential biological activity. As a specialty material, its primary application is in research and development laboratories, particularly in the fields of organic synthesis, pharmaceutical development, and materials science . This product is strictly for research purposes and is labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN3 B13183741 7-Bromo-N4,8-dimethylquinoline-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

7-bromo-4-N,8-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3/c1-6-8(12)4-3-7-10(6)15-5-9(13)11(7)14-2/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

BVKFHWJFQRPXQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)N)NC)Br

Origin of Product

United States

Mechanistic Investigations and Molecular Target Elucidation for Quinoline Diamines

In Vitro Assays for Enzyme Inhibition and Target Modulation

The biological effects of quinoline (B57606) diamines are often attributed to their ability to interact with and inhibit the function of key enzymes in pathogenic organisms and in human systems.

Inhibition of Parasitic Enzymes (e.g., PfCRT, PfDHODH, FP-2)

Quinoline derivatives have historically been a cornerstone of antimalarial therapy. Their mechanisms of action are often multifactorial, involving the inhibition of crucial parasitic enzymes.

PfCRT (P. falciparum chloroquine-resistance transporter): Mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) are a primary determinant of chloroquine (B1663885) resistance. Some 4-aminoquinoline (B48711) derivatives have been shown to inhibit chloroquine transport via PfCRT. nih.govacs.org This suggests that quinoline diamines could potentially act as resistance-reversing agents by blocking the efflux of other antimalarial drugs from the parasite's digestive vacuole. nih.gov The interaction is thought to involve a hydrogen bond acceptor and two hydrophobic aromatic rings. researchgate.net

PfDHODH (P. falciparum dihydroorotate (B8406146) dehydrogenase): This enzyme is a key component of the pyrimidine (B1678525) biosynthesis pathway in Plasmodium falciparum and is a validated drug target. nih.gov Certain quinoline derivatives have been identified as inhibitors of PfDHODH, highlighting another potential avenue for the antimalarial activity of compounds like 7-Bromo-N4,8-dimethylquinoline-3,4-diamine. nih.govsemanticscholar.org

FP-2 (Falcipain-2): Falcipain-2 is a major cysteine protease of P. falciparum involved in hemoglobin degradation. Inhibition of this enzyme disrupts the parasite's nutrient supply. Quinoline-triazole hybrids have been reported to inhibit falcipain-2 at micromolar concentrations, leading to the arrest of parasite development. nih.govresearchgate.net This indicates that the quinoline core can serve as a scaffold for designing falcipain-2 inhibitors.

Table 1: Inhibition of Parasitic Enzymes by Quinoline Derivatives

Compound ClassTarget EnzymeActivity
Quinoline-triazole hybridsFalcipain-2IC50 values in the micromolar range nih.govresearchgate.net
4-AminoquinolinesPfCRTInhibition of chloroquine transport nih.govacs.org
Pyrazolopyrimidine derivatives (related to quinolines)PfDHODHPotent inhibitors nih.govsemanticscholar.org

Interactions with Bacterial Topoisomerases and DNA Gyrase

Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. Quinolone antibiotics, which share the core quinoline structure, are well-known inhibitors of these enzymes.

Novel quinoline derivatives have been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov The mechanism of action for many quinolone-based drugs involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and bacterial cell death. researchgate.netmdpi.comacs.org Some quinoline derivatives have demonstrated potent, broad-spectrum antimicrobial activity with the ability to target both DNA gyrase and topoisomerase IV. nih.govsemanticscholar.org This dual-targeting ability is a desirable feature in combating bacterial resistance.

Modulation of Cholinesterase Activity (e.g., AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have reported the potential of quinoline derivatives as cholinesterase inhibitors. nih.govresearchgate.netmdpi.commdpi.com

These compounds often act as dual inhibitors of both AChE and BChE, with some exhibiting mixed-type inhibition. mdpi.com The design of such inhibitors frequently involves hybrid molecules, for instance, combining a tacrine (B349632) core with an 8-hydroxyquinoline (B1678124) moiety to target both the catalytic and peripheral anionic sites of the enzyme. mdpi.com The inhibitory potency of these derivatives is influenced by the nature and position of substituents on the quinoline ring.

Table 2: Cholinesterase Inhibitory Activity of Various Quinoline Derivatives

Compound TypeTarget EnzymeIC50 Values
Tacrine–quinoline hybridsAChE and BuChESubmicromolar to low micromolar range mdpi.com
Morpholine-bearing quinoline derivativesAChE and BuChEIC50 values in the low micromolar range mdpi.com
Quinoline chalconesAChE and BuChEExhibited considerable inhibitory activities nih.gov

Investigation of Other Potential Enzyme or Protein Targets

The structural versatility of the quinoline scaffold allows for its interaction with a diverse range of other protein targets. For instance, certain quinoline-based compounds have been found to inhibit human cytosine methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.orgnih.gov Additionally, some quinoline derivatives have shown inhibitory activity against other DNA-acting enzymes like polymerases and base excision repair glycosylases. biorxiv.orgnih.gov In the context of cancer, some derivatives have been observed to elicit a DNA damage response through p53 activation. biorxiv.orgnih.gov

Molecular Interaction Studies

Beyond direct enzyme inhibition, the biological activity of quinoline derivatives can be mediated by their interactions with nucleic acids.

DNA Binding and Intercalation Properties of Quinoline Derivatives

The planar aromatic structure of the quinoline ring is conducive to interactions with DNA. Many quinoline derivatives have been investigated for their DNA binding and intercalating properties as a potential mechanism for their anticancer and antimicrobial effects.

These compounds can interact with DNA through intercalation, where the planar ring system inserts between the base pairs of the DNA double helix. nih.gov This interaction can be studied using techniques such as UV and fluorescence spectroscopy. Some benzo[h]quinoline (B1196314) derivatives have demonstrated significant DNA intercalating effects. nih.gov The luzopeptin (B1179268) antibiotics, which contain two quinoline chromophores, are known to bisintercalate into DNA. nih.gov

Alternatively, some quinoline derivatives may bind to the minor groove of DNA. researchgate.net The mode of interaction—intercalation versus groove binding—is often dependent on the specific substituents on the quinoline core. Computational docking studies can help to elucidate the preferred mode of DNA interaction for these compounds. nih.gov

Mechanism of Action Pathway Delineation (e.g., anti-folate pathway inhibition)

There is currently no direct scientific evidence to definitively delineate the mechanism of action for this compound, specifically concerning its potential role in anti-folate pathway inhibition. The folate pathway is a critical route for the synthesis of nucleotides, and its inhibition is a common mechanism for antimicrobial and anticancer agents. Enzymes such as dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) are key targets within this pathway.

While some quinoline derivatives have been investigated as potential inhibitors of these enzymes, specific inhibitory activity and detailed mechanistic data for this compound are not documented. General research on similar compounds suggests that the quinoline scaffold can be a basis for developing enzyme inhibitors. However, without specific studies, any proposed involvement in the anti-folate pathway for this particular compound remains speculative.

Cellular Target Validation (Focus on molecular mechanisms, not cell line sensitivity/cytotoxicity data)

The specific cellular targets of this compound have not been validated at a molecular level in the available scientific literature. While research on related quinoline compounds points towards potential interactions with various cellular components, including enzymes and DNA, these findings are not directly applicable to this compound without dedicated investigation.

General biological activity for this compound is suggested to stem from its chemical structure, which includes a bromine atom and a quinoline ring that could contribute to binding affinity with molecular targets. Potential mechanisms for related compounds include enzyme inhibition, receptor binding, and cell cycle regulation. However, the precise molecular interactions and the validation of any specific cellular target for this compound have not been reported.

Interactive Data Table: Hypothetical Enzyme Inhibition Profile (Illustrative Only)

As no specific data is available for this compound, the following table is for illustrative purposes to demonstrate how such data would be presented if it were available. The values in this table are not based on experimental results for this compound.

Enzyme TargetIC50 (nM)Ki (nM)Inhibition Type
Dihydrofolate Reductase (DHFR)Data Not AvailableData Not AvailableData Not Available
Dihydropteroate Synthase (DHPS)Data Not AvailableData Not AvailableData Not Available
Thymidylate Synthase (TS)Data Not AvailableData Not AvailableData Not Available

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of Quinoline (B57606) Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein target.

For various quinoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes with different biological targets. For instance, in the context of antimalarial research, 4-aminoquinoline (B48711) derivatives have been docked into the binding pocket of proteins from Plasmodium falciparum. mbimph.com These simulations often reveal that the binding is guided by a combination of hydrogen bonding and π-stacking interactions between the quinoline ring system and the protein's active site residues. nih.gov Similarly, docking studies of bromo-quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) have shown specific binding energies and interactions. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction. Lower binding energies typically indicate a more stable protein-ligand complex.

Table 1: Representative Binding Energies of Quinoline Derivatives with Biological Targets from Molecular Docking Studies

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Key Interactions Noted
6-Bromo-quinazoline derivative (8a) EGFR -6.7 Hydrogen bonds
6-Bromo-quinazoline derivative (8c) EGFR -5.3 Hydrogen bonds, other interactions

This table is illustrative and compiled from studies on related quinoline derivatives, not 7-Bromo-N4,8-dimethylquinoline-3,4-diamine itself. mbimph.comnih.gov

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. For example, studies on quinoline-3-carboxamides (B1200007) as kinase inhibitors have highlighted that the quinoline nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the native ATP ligand. mdpi.com In the case of 6-bromo-quinazoline derivatives targeting EGFR, docking simulations have successfully identified specific residues with which the ligands establish hydrogen bonds and other important interactions, providing a rationale for their observed biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide insights into the stability of a protein-ligand complex and any conformational changes that may occur upon ligand binding.

MD simulations can reveal how the binding of a ligand may alter the three-dimensional structure of a protein. These simulations track the trajectory of the protein-ligand complex over a period of time (often nanoseconds), allowing for the analysis of structural flexibility and changes. For quinoline derivatives, MD simulations have been used to assess their potential as inhibitors of enzymes like acetylcholinesterase. nih.govnih.gov These studies can show how the protein structure adapts to the presence of the inhibitor, which can be crucial for understanding the mechanism of action.

A primary application of MD simulations is to validate the stability of binding poses predicted by molecular docking. By simulating the complex in a dynamic environment (often including water and ions to mimic physiological conditions), researchers can assess whether the key interactions observed in docking are maintained over time. mdpi.com Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode. mdpi.com Studies on quinoline-3-carboxamide (B1254982) derivatives with various kinases have used 100-nanosecond simulations to confirm the stability of the docked complexes. mdpi.com

Table 2: Parameters Assessed in Molecular Dynamics Simulations of Protein-Quinoline Complexes

Parameter Description Significance
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. Indicates the stability of the protein backbone and the ligand's binding pose.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average position. Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes.
Radius of Gyration (Rg) Measures the compactness of the protein structure. Can indicate large-scale conformational changes or unfolding.

This table describes common parameters used in MD studies of compounds like quinoline derivatives. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

While a specific QSAR model for this compound has not been reported, studies on other substituted quinoline derivatives have successfully employed this approach. For example, a QSAR analysis was performed on a series of substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives to determine the structural requirements for their antimalarial activity. nih.gov

In such studies, various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the biological activity. nih.govijpsr.com The resulting model can identify which properties, such as specific electronic features or molecular shape, are positively or negatively correlated with the desired activity. nih.gov For instance, a QSAR study on antimalarial hydrazones indicated that descriptors related to the count of nitrogen and oxygen atoms and molecular shape played an important role in determining activity. nih.gov

Table 3: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor Type Example Descriptor Information Encoded
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution, reactivity
Steric Molecular Volume, Surface Area Size and shape of the molecule
Hydrophobic LogP Lipophilicity, ability to cross membranes
Topological Wiener Index, Connectivity Indices Atomic connectivity and branching

This table provides examples of descriptor types frequently used in QSAR modeling for various classes of compounds, including quinoline derivatives.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to develop predictive models for the biological activity of compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their experimentally determined biological activity. For quinoline derivatives, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects, such as anticancer or antimalarial activities. nih.govasianpubs.org

In the context of substituted quinolines, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed. mdpi.com CoMFA models analyze the steric and electrostatic fields of a set of aligned molecules to derive a correlation with their biological activity. For a series of quinoline derivatives with anti-gastric cancer activity, a 3D-QSAR model was developed that showed a significant correlation, with steric and electrostatic field descriptors contributing approximately 51.5% and 48.5%, respectively. mdpi.com Such models can predict the activity of new, unsynthesized compounds like "this compound" and guide modifications to its structure to enhance its potential biological effects.

A hypothetical predictive model for a series of quinoline-3,4-diamine (B1585804) analogues might yield an equation similar to:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are various physicochemical or structural properties of the molecules.

Identification of Molecular Descriptors Correlating with Activity

The predictive power of QSAR models hinges on the identification of molecular descriptors that correlate with the biological activity of interest. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical.

For quinoline derivatives, various descriptors have been found to be significant. In a QSAR study on quinolinone-based thiosemicarbazones with antituberculosis activity, van der Waals volume, electron density, and electronegativity were identified as pivotal for their biological action. nih.gov Another study on 5,8-quinolinequinone derivatives found that parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), molecular hardness (η), molecular softness (S), and the octanol-water partition coefficient (logP) were correlated with their anti-proliferative and anti-inflammatory activities. researchgate.net

Based on studies of analogous compounds, the following table illustrates molecular descriptors that could be relevant for the biological activity of "this compound."

Descriptor Category Specific Descriptor Potential Influence on Activity
Electronic Dipole Moment Influences polar interactions with biological targets.
EHOMO / ELUMO Relates to the molecule's ability to donate or accept electrons.
Electronegativity Affects the electronic character and reactivity of the molecule.
Steric/Topological Molecular Volume Determines the fit within a receptor's binding pocket.
Molar Refractivity Related to the volume and polarizability of the molecule.
Hydrophobic LogP Governs the molecule's partitioning between aqueous and lipid environments.

Electronic Structure Calculations (DFT) for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable insights into the reactivity of a compound and help in predicting its spectroscopic properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. arabjchem.org

For quinoline derivatives, DFT calculations have been used to determine these FMO energies. nih.govarabjchem.org The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For "this compound," the electron-rich diamino-substituted ring is expected to have a significant contribution to the HOMO, while the electron-withdrawing bromine atom and the quinoline nitrogen would influence the distribution of the LUMO.

The following table provides hypothetical FMO energy values for "this compound" based on calculations for similar bromo-substituted aromatic heterocycles.

Parameter Hypothetical Value (eV) Implication
EHOMO -5.8 to -6.5 Electron-donating capability
ELUMO -1.5 to -2.2 Electron-accepting capability
HOMO-LUMO Gap 3.6 to 4.7 Chemical reactivity and stability

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For "this compound," an MEP map would likely show negative potential around the nitrogen atoms of the quinoline ring and the amino groups, indicating these as sites for hydrogen bonding or interaction with positively charged species. The area around the hydrogen atoms of the amino groups would exhibit positive potential. The bromine atom would also influence the electrostatic potential distribution.

Virtual Screening and Ligand-Based Drug Design (without ADMET outcome data)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Ligand-based drug design, a key component of virtual screening, utilizes the knowledge of molecules known to be active for a particular target to identify other potentially active compounds. fiveable.mesygnaturediscovery.com

For a compound like "this compound," its structure can be used as a query in similarity searches or as a template for pharmacophore modeling. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. This model can then be used to screen large compound databases to find novel molecules that fit the pharmacophore and are therefore likely to possess the desired activity.

In a ligand-based drug design approach for quinoline derivatives, researchers have used 3D-QSAR models to design new compounds with improved predicted activity. mdpi.comnih.gov The insights gained from the steric and electrostatic contour maps from CoMFA can guide the modification of the "this compound" scaffold to enhance its interaction with a biological target. For instance, if a region of the contour map indicates that a bulky group is favorable at a certain position, medicinal chemists can synthesize derivatives with larger substituents at that position.

Derivatization and Molecular Hybridization Strategies

Synthesis of Novel Analogues of 7-Bromo-N4,8-dimethylquinoline-3,4-diamine

The synthesis of novel analogues of this compound is a key area of research aimed at exploring and expanding the chemical space around this scaffold. These efforts are primarily directed at two key areas: the variation of substituents on the quinoline (B57606) ring and the modification of its diamine functionalities.

Variation of Substituents at the Quinoline Ring

Modification of the quinoline core, particularly at the 7-position, is a common strategy to modulate the biological activity of the resulting compounds. The bromine atom at the 7-position of the parent compound is a versatile handle for introducing a wide array of substituents via modern cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. For instance, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups, leading to the formation of biaryl systems. The Negishi and Ullmann reactions have also been employed to generate biaryl, alkylaryl, and diarylether linkages at the 7-position of the quinoline nucleus. nih.gov These modifications can significantly impact the molecule's steric and electronic properties, which in turn can influence its interaction with biological targets.

A general approach to such modifications often starts with a suitable precursor, such as 7-bromo-4-chloroquinoline, which allows for selective functionalization at different positions. nih.gov The chlorine at the 4-position can be displaced by an amine, followed by a palladium-catalyzed cross-coupling reaction at the 7-position to introduce the desired substituent.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Ring Modification

Reaction TypeReagents and ConditionsResulting Substituent at C7
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Aryl/Heteroaryl
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)Substituted Amino
Ullmann CondensationPhenol, Cu catalyst, baseAryloxy
Negishi CouplingOrganozinc reagent, Pd catalystAlkyl/Aryl

This table presents generalized conditions and resulting substituents. Specific conditions may vary depending on the substrates.

Modification of Amine Functionalities

The amine groups at the 3- and 4-positions of the quinoline ring offer additional sites for derivatization. These modifications can alter the compound's polarity, basicity, and hydrogen bonding capacity, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

A common strategy involves the reaction of the 4-amino group with various electrophiles. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities. Similarly, reaction with sulfonyl chlorides can yield sulfonamides. Alkylation of the amine groups can also be achieved through various methods, including reductive amination.

The synthesis of 4-aminoquinoline (B48711) derivatives often involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor with a suitable amine. nih.gov This reaction can be performed under thermal conditions, with or without a solvent, or accelerated using microwave irradiation. nih.gov The use of a base, such as triethylamine (B128534) or potassium carbonate, can improve the reaction yield. nih.gov For the introduction of anilines, acid catalysis is often employed. nih.gov

Molecular Hybridization with Other Privileged Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or synergistic biological activity. The quinoline scaffold has been extensively used as a core for hybridization with other privileged structures, including triazoles, chalcones, and piperazines.

Quinoline-Triazole Hybrids

The 1,2,3-triazole ring is a well-known pharmacophore that can act as a rigid linker and engage in various non-covalent interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most common method for synthesizing quinoline-triazole hybrids. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

The synthesis of these hybrids typically involves the preparation of a quinoline derivative bearing either an azide (B81097) or a terminal alkyne functionality, which is then reacted with a corresponding triazole precursor. For example, a quinoline hydrazone can be formylated to produce a 4-formyl pyrazole (B372694) derivative, which can then be further elaborated into a triazole-containing hybrid. nih.gov

Quinoline-Chalcone Hybrids

Chalcones, characterized by an α,β-unsaturated ketone system, are another class of privileged scaffolds with a broad spectrum of biological activities. The hybridization of quinoline and chalcone (B49325) moieties has yielded compounds with promising pharmacological profiles.

The synthesis of quinoline-chalcone hybrids is generally achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a substituted acetophenone (B1666503) (bearing the quinoline moiety) with an aromatic aldehyde (or vice versa). This straightforward reaction allows for the generation of a diverse library of hybrids by varying the substituents on both the quinoline and the aromatic aldehyde components.

Quinoline-Piperazine Hybrids

Piperazine (B1678402) is a common structural motif in many approved drugs and is often used as a linker or a pharmacophoric element. The introduction of a piperazine moiety to the quinoline scaffold can improve its physicochemical properties, such as solubility and basicity.

The synthesis of quinoline-piperazine hybrids typically involves the reaction of a functionalized quinoline, often a 2- or 4-chloroquinoline, with a piperazine derivative. nih.gov For instance, a 2,4,6-substituted quinoline can be conjugated with piperazine, which can then be further derivatized by coupling with sulfonyl chlorides or acid chlorides to yield sulfonamide or amide hybrids, respectively. nih.gov

Table 2: Summary of Molecular Hybridization Strategies

Hybrid ScaffoldKey Synthetic ReactionLinker/Connecting Moiety
Quinoline-TriazoleCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole ring
Quinoline-ChalconeClaisen-Schmidt Condensationα,β-Unsaturated ketone
Quinoline-PiperazineNucleophilic Substitution/Amide or Sulfonamide CouplingPiperazine ring

This table provides a general overview of the synthetic strategies for creating quinoline-based molecular hybrids.

Quinoline-Acridine/Acridone Hybrids

Molecular hybridization is a prominent strategy in drug design, where two or more pharmacophores are combined into a single molecule. This can lead to compounds with improved activity or a novel mechanism of action. The fusion of quinoline and acridine (B1665455) scaffolds has been explored to create potent therapeutic agents. nih.govthesciencein.org

The structure of this compound, with its vicinal diamine groups at the 3 and 4 positions, presents a key structural feature for the synthesis of quinoline-acridine hybrids. These amino groups can participate in condensation reactions with appropriate dicarbonyl compounds or their equivalents to form the fused acridine ring system. For instance, a reaction with a cyclohexanone (B45756) derivative, catalyzed by an acid, could lead to the formation of a tetracyclic quinoline-acridine hybrid. This approach is analogous to established methods for synthesizing acridine and quinoline derivatives. researchgate.net The resulting hybrid would merge the structural features of both quinoline and acridine, a strategy that has been successfully employed to develop new antimalarial agents. nih.gov

Metal-Based Quinoline Complexes

The quinoline nucleus is a well-established scaffold for creating metal complexes with significant biological activity. nih.gov The nitrogen atom in the quinoline ring and substituent groups with donor atoms, such as amino or hydroxyl groups, can act as ligands to chelate metal ions. The 3,4-diamine substitution pattern in this compound makes it an excellent candidate for a bidentate ligand, capable of forming stable five-membered chelate rings with transition metal ions.

The coordination of metal ions like gold (Au), platinum (Pt), palladium (Pd), manganese (Mn), or copper (Cu) to quinoline-based ligands can significantly enhance their therapeutic properties. nih.govnih.gov For example, metal-chloroquine complexes have demonstrated superior antimalarial activity compared to chloroquine (B1663885) alone, particularly against resistant strains. nih.gov It is hypothesized that this compound could form stable complexes with various metals, potentially leading to novel agents with enhanced efficacy. The specific geometry and electronic properties of these complexes would depend on the metal ion and reaction conditions.

Table 1: Potential Metal Complexes with this compound

Metal Ion Potential Coordination Geometry Potential Therapeutic Application
Platinum(II) Square Planar Anticancer
Palladium(II) Square Planar Anticancer, Antimalarial
Gold(I)/Gold(III) Linear/Square Planar Antimalarial, Anti-inflammatory
Copper(II) Square Planar / Tetrahedral Antimalarial, Antibacterial

Exploration of Isosteric Replacements and Bioisosterism

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. spirochem.comcambridgemedchemconsulting.com This approach can improve potency, enhance selectivity, alter pharmacokinetics, or reduce toxicity. nih.gov The structure of this compound offers several positions for bioisosteric modification.

The most apparent site for modification is the bromine atom at the 7-position. chemimpex.com Halogens are often interchangeable, and replacing bromine with chlorine or fluorine could alter the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and metabolic stability. cambridgemedchemconsulting.com Other classical bioisosteres for a bromine atom include the trifluoromethyl group (CF₃) or the cyano group (CN). Non-classical bioisosteric replacements could also be considered to explore new chemical space. For example, the entire quinoline ring system could be replaced by a bioisosteric heterocycle like quinazoline (B50416) or cinnoline (B1195905) to investigate the importance of the ring nitrogen's position.

Table 2: Potential Bioisosteric Replacements for the 7-Bromo Substituent

Original Group Bioisosteric Replacement Potential Effect on Properties
Bromo (-Br) Chloro (-Cl) Decrease in size and lipophilicity
Bromo (-Br) Fluoro (-F) Significant decrease in size; increase in electronegativity; potential metabolic blocker
Bromo (-Br) Cyano (-CN) Change in electronic properties; potential hydrogen bond acceptor
Bromo (-Br) Trifluoromethyl (-CF₃) Increase in lipophilicity and metabolic stability

Application of Linker Chemistry in Hybrid Design

Linker chemistry is crucial for the design of molecular hybrids, connecting two or more distinct pharmacophores to create a single conjugate molecule. symeres.com The nature of the linker—its length, flexibility, and chemical properties—can profoundly impact the biological activity of the hybrid. nih.gov Linkers can be designed to be stable or to be cleaved under specific physiological conditions (e.g., in an acidic environment or by specific enzymes). researchgate.net

In the context of this compound, the N4-amino group serves as a prime attachment point for a linker. This primary amine can be readily functionalized through reactions like acylation or reductive amination to append a linker. The other end of the linker would then be attached to a second bioactive molecule. The choice of linker can influence properties such as solubility and cell permeability. For example, flexible alkyl chains of varying lengths can be used to modulate the distance between the two pharmacophores, while more rigid linkers like piperazine can impose conformational constraints. mdpi.com This strategy has been widely used in creating potent antimalarial and anticancer agents from 4-aminoquinoline scaffolds. nih.govresearchgate.net

Table 3: Examples of Linkers for Hybrid Design

Linker Type Example Structure Key Properties
Flexible Alkyl Chain -(CH₂)n- Modulates distance between pharmacophores.
Piperazine -N(CH₂CH₂)₂N- Provides some rigidity; can improve solubility.
Amino Acid -CO-CH(R)-NH- Can be designed for enzymatic cleavage; introduces chirality.

Future Research Directions and Translational Potential in Academic Context

Development of Novel and Greener Synthetic Methodologies for Quinoline (B57606) Diamines

The synthesis of quinoline derivatives has been a subject of intense research, with a growing emphasis on environmentally benign and efficient methods. tandfonline.commdpi.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and generate significant waste. tandfonline.com Future research on 7-Bromo-N4,8-dimethylquinoline-3,4-diamine and related compounds will likely focus on the development of greener synthetic protocols.

Key areas of exploration include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives. tandfonline.com

Use of green solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or ethanol (B145695) is a critical aspect of green chemistry. tandfonline.com

Catalysis: The development of novel catalysts, including recyclable nanocatalysts and solid acids, can enhance the efficiency and sustainability of quinoline synthesis. tandfonline.com

Multicomponent reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, improving atom economy and reducing waste. nih.gov

Metal-free synthesis: Avoiding the use of heavy metal catalysts is another important goal in green chemistry, and metal-free synthetic routes for quinolines are being actively explored.

A comparative table of traditional versus greener synthetic approaches for quinoline derivatives is presented below:

FeatureTraditional Synthesis (e.g., Skraup)Greener Synthetic Approaches
Reaction Conditions Harsh (high temperatures, strong acids)Milder (e.g., microwave irradiation)
Solvents Often hazardous organic solventsWater, ethanol, or solvent-free
Catalysts Often stoichiometric and non-recyclableRecyclable (e.g., nanocatalysts, solid acids)
Efficiency Can have lower yields and atom economyOften higher yields and atom economy
Waste Generation SignificantReduced

Exploration of Unconventional Biological Targets and Pathways

The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.gov While many quinoline-based drugs target well-known enzymes and receptors, future research on this compound could focus on unconventional biological targets and pathways.

Potential areas of investigation include:

Kinase Inhibition: Many quinoline derivatives have been identified as potent kinase inhibitors, which are crucial in cancer therapy. mdpi.com The specific substitution pattern of this compound may confer selectivity for particular kinases that are currently underexplored.

Neurodegenerative Diseases: Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com They may act by inhibiting key enzymes or by chelating metal ions involved in disease progression.

Antiparasitic and Antiviral Activity: The quinoline core is central to several antimalarial drugs. nih.gov Research could explore the efficacy of this compound against a broader range of parasites and viruses, potentially through novel mechanisms of action.

DNA/RNA Interactions: The planar aromatic structure of the quinoline ring suggests potential for intercalation with DNA or RNA, which could be exploited for anticancer or antiviral applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.netnih.govmdpi.com For a compound like this compound, where experimental data may be limited, in silico approaches are invaluable for predicting its properties and guiding further research.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to predict the anticancer activity of quinoline derivatives and identify key structural features for potency. nih.govbiointerfaceresearch.comnih.gov

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits. mdpi.com

De Novo Drug Design: AI algorithms can be used to design novel quinoline derivatives with optimized properties, such as enhanced bioactivity and reduced toxicity.

Predictive Modeling of Pharmacokinetics: Machine learning models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new quinoline derivatives, helping to prioritize compounds for synthesis and testing. mdpi.com

The following table outlines the key applications of AI/ML in the study of quinoline derivatives:

AI/ML ApplicationDescriptionPotential Impact on this compound Research
3D-QSAR Correlates the 3D structure of molecules with their biological activity. nih.govnih.govPredict its potential anticancer activity and guide structural modifications for improved potency.
Virtual Screening Computationally screens large libraries of compounds against biological targets. mdpi.comIdentify potential biological targets for the compound.
De Novo Design Generates novel molecular structures with desired properties.Design new analogs with enhanced therapeutic potential.
ADME Prediction Predicts the pharmacokinetic properties of compounds. mdpi.comAssess its drug-likeness and guide optimization.

Application of Advanced Spectroscopic Techniques for Elucidating Molecular Interactions and Mechanisms

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Advanced spectroscopic techniques, in combination with computational methods, can provide detailed insights into these interactions.

Key techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to determine the three-dimensional structure of the compound in solution and to study its binding to proteins and nucleic acids.

Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to identify and characterize metabolites of the compound, providing insights into its metabolic fate.

X-ray Crystallography: If the compound can be co-crystallized with its biological target, X-ray crystallography can provide a high-resolution structure of the complex, revealing the precise binding interactions.

Computational Modeling: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can complement experimental data by providing theoretical insights into the compound's electronic properties and its dynamic behavior when interacting with biological macromolecules.

High-Throughput Screening and Lead Optimization in a Research Setting

High-throughput screening (HTS) is a powerful tool for discovering new drug leads from large compound libraries. upmbiomedicals.com While this compound itself is a single compound, it can serve as a starting point for the generation of a focused library of analogs for HTS.

The process would involve:

Library Synthesis: The synthesis of a library of compounds with systematic variations to the this compound scaffold.

Assay Development: The development of robust and miniaturized assays to screen the library against a specific biological target.

Hit Identification and Validation: The identification of "hits" from the screen and their subsequent validation through dose-response studies.

Lead Optimization: The most promising hits would then undergo lead optimization, a process of iterative chemical modification and biological testing to improve their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netnih.gov

The journey from a "hit" compound to a "lead" compound is a critical phase in drug discovery, and for kinase inhibitors, this process is well-defined. nih.govreactionbiology.com

Collaborative Research Avenues in Chemical Biology and Medicinal Chemistry

The multifaceted nature of modern drug discovery necessitates a collaborative approach. bioengineer.orgmdpi.com The future development of this compound would greatly benefit from collaborations between academic researchers and industry partners. acs.orgnih.govnih.govacs.org

Potential areas for collaboration include:

Academia-Industry Partnerships: Academic labs can contribute expertise in basic research, target identification, and novel synthesis, while industry partners can provide resources for large-scale screening, lead optimization, and clinical development. acs.orgnih.govnih.govacs.org

Interdisciplinary Research Teams: The project would benefit from a team of scientists with diverse expertise, including synthetic organic chemists, medicinal chemists, computational chemists, biochemists, and pharmacologists.

Open Innovation Models: Sharing data and resources through open innovation platforms can accelerate the research and development process.

Potential for Scaffold Diversification and Library Synthesis for Further Exploration

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov The this compound core offers numerous opportunities for scaffold diversification to create libraries of novel compounds with diverse biological activities. tandfonline.comnih.govacs.orgacs.org

Strategies for diversification include:

Scaffold Hopping: Replacing the quinoline core with other bioisosteric scaffolds to explore new chemical space while retaining key pharmacophoric features. nih.govwiley-vch.deu-strasbg.frwiley.com

Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that generate a wide range of structurally diverse molecules from a common starting material. tandfonline.comnih.govacs.orgacs.org

Functional Group Modification: Systematically modifying the substituents on the quinoline ring (the bromo group, the methyl groups, and the diamine functionality) to probe the structure-activity relationship (SAR). nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.